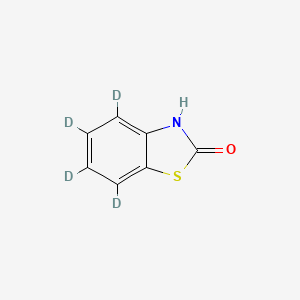
2(3H)-Benzothiazolone-d4
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2(3H)-Benzothiazolone-d4: is a deuterated derivative of 2(3H)-benzothiazolone, a heterocyclic compound containing sulfur and nitrogen atoms in its structure. The deuterium atoms replace the hydrogen atoms in the molecule, making it useful for various scientific studies, particularly in nuclear magnetic resonance (NMR) spectroscopy due to its unique isotopic properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2(3H)-benzothiazolone-d4 typically involves the deuteration of 2(3H)-benzothiazolone. One common method is the exchange of hydrogen atoms with deuterium using deuterated reagents under specific conditions. For instance, the compound can be synthesized by reacting 2(3H)-benzothiazolone with deuterated water (D2O) in the presence of a catalyst such as palladium on carbon (Pd/C) at elevated temperatures .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity deuterated reagents and advanced catalytic systems to ensure efficient deuteration. The reaction conditions are optimized to maximize yield and purity, often involving continuous flow reactors and automated systems for precise control.
Analyse Des Réactions Chimiques
Types of Reactions: 2(3H)-Benzothiazolone-d4 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).
Reduction: Reduction reactions can convert the compound to its corresponding thioether using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the benzothiazolone ring. For example, halogenation using reagents like bromine (Br2) or chlorine (Cl2) can produce halogenated derivatives.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide (H2O2), m-chloroperbenzoic acid (m-CPBA)
Reduction: Lithium aluminum hydride (LiAlH4)
Substitution: Bromine (Br2), chlorine (Cl2)
Major Products:
Oxidation: Sulfoxides, sulfones
Reduction: Thioethers
Substitution: Halogenated benzothiazolone derivatives
Applications De Recherche Scientifique
2(3H)-Benzothiazolone-d4 has a wide range of applications in scientific research:
Chemistry: Used as a reference compound in NMR spectroscopy to study molecular structures and dynamics.
Biology: Employed in metabolic studies to trace the incorporation and transformation of deuterated compounds in biological systems.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of other heterocyclic compounds.
Mécanisme D'action
The mechanism of action of 2(3H)-benzothiazolone-d4 involves its interaction with specific molecular targets and pathways. In biological systems, the compound can inhibit certain enzymes or receptors, leading to various physiological effects. For example, it may inhibit quorum sensing in bacteria, thereby reducing biofilm formation and enhancing the efficacy of antimicrobial agents . The deuterium atoms in the molecule can also influence the rate of metabolic reactions, providing insights into enzyme kinetics and metabolic pathways.
Comparaison Avec Des Composés Similaires
2(3H)-Benzothiazolone: The non-deuterated parent compound with similar chemical properties but different isotopic composition.
Benzothiazole: A related heterocyclic compound with a similar structure but lacking the carbonyl group at the 2-position.
Benzoxazole: Another heterocyclic compound with an oxygen atom replacing the sulfur atom in the benzothiazole ring.
Uniqueness: 2(3H)-Benzothiazolone-d4 is unique due to its deuterium content, which makes it particularly valuable in NMR spectroscopy and metabolic studies
Propriétés
Formule moléculaire |
C7H5NOS |
|---|---|
Poids moléculaire |
155.21 g/mol |
Nom IUPAC |
4,5,6,7-tetradeuterio-3H-1,3-benzothiazol-2-one |
InChI |
InChI=1S/C7H5NOS/c9-7-8-5-3-1-2-4-6(5)10-7/h1-4H,(H,8,9)/i1D,2D,3D,4D |
Clé InChI |
YEDUAINPPJYDJZ-RHQRLBAQSA-N |
SMILES isomérique |
[2H]C1=C(C(=C2C(=C1[2H])NC(=O)S2)[2H])[2H] |
SMILES canonique |
C1=CC=C2C(=C1)NC(=O)S2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


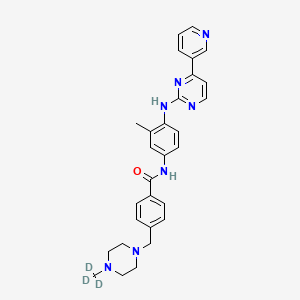
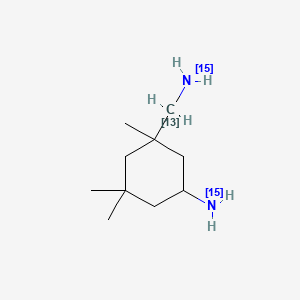
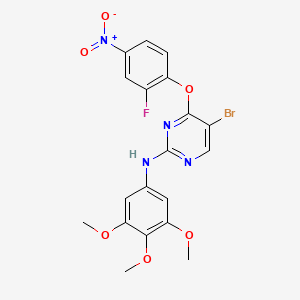
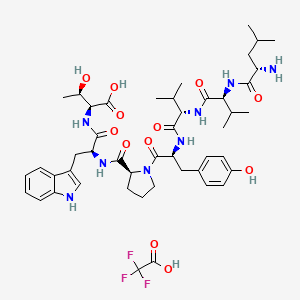

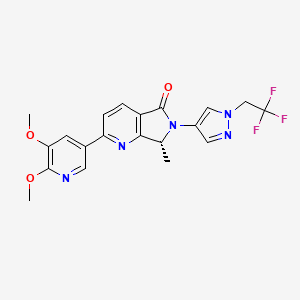
![(2S,3R,4R,5R,6S)-2-[(2R,3R,5R,6R)-3-[(2S,3R,4R,5S)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxy-5-hydroxy-2-(hydroxymethyl)-6-[(1S,2S,4S,5'R,6R,7S,8R,9S,12S,13R,16S)-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-18-ene-6,2'-oxane]-16-yl]oxyoxan-4-yl]oxy-6-methyloxane-3,4,5-triol](/img/structure/B12426450.png)
![3-[2-(5,5,8a-trimethyl-2-methylidene-3,4,4a,6,7,8-hexahydro-1H-naphthalen-1-yl)ethenyl]furan](/img/structure/B12426460.png)
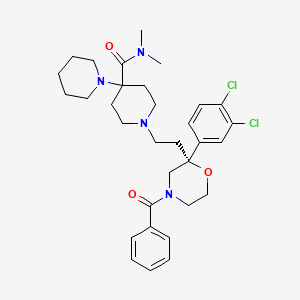

![[(2S,3R,4R,5S,6R)-3,4,5-trihydroxy-6-[(4S)-4-(2-hydroxypropan-2-yl)cyclohexene-1-carbonyl]oxyoxan-2-yl]methyl (4S)-4-(2-hydroxypropan-2-yl)cyclohexene-1-carboxylate](/img/structure/B12426476.png)

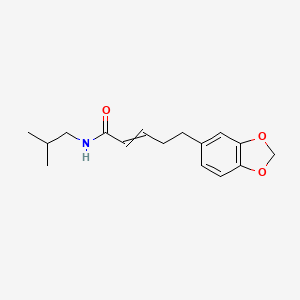
![3-(3,4-Dihydroxy-2-methoxyphenyl)-1-[4-hydroxy-3-(3-methylbut-2-EN-1-YL)phenyl]prop-2-EN-1-one](/img/structure/B12426491.png)
